2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide

Medicinal Chemistry Chemical Biology Fragment-Based Drug Design

Researchers needing chiral building blocks for asymmetric synthesis often face limited options with adequate steric bulk. 2-Chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide (CAS 1154151-27-5) fills this gap: • Single chiral α-carbon center for enantiomeric resolution & chiral auxiliary strategies • Cyanoethyl handle for downstream functionalization (reduction, hydrolysis) • 3,5-Dimethylphenyl motif for enhanced steric shielding vs. unsubstituted analogs • Non-hazardous transport classification simplifies logistics Supplied at ≥95% purity. Ideal for medicinal chemistry programs targeting GPCRs or nuclear receptors.

Molecular Formula C14H17ClN2O
Molecular Weight 264.75 g/mol
CAS No. 1154151-27-5
Cat. No. B1486515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide
CAS1154151-27-5
Molecular FormulaC14H17ClN2O
Molecular Weight264.75 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N(CCC#N)C(=O)C(C)Cl)C
InChIInChI=1S/C14H17ClN2O/c1-10-7-11(2)9-13(8-10)17(6-4-5-16)14(18)12(3)15/h7-9,12H,4,6H2,1-3H3
InChIKeyZXBLTWBHXLZJPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide: Chemical Identity & Structure


2-Chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide (CAS 1154151-27-5) is a synthetic tertiary amide belonging to the class of N-cyanoethyl-α-chloropropanamides [1]. Its molecular formula is C₁₄H₁₇ClN₂O, with a molecular weight of 264.75 g/mol and a computed XLogP3 of 2.7 [1]. The compound is supplied as a research chemical, typically at ≥95% purity, and is classified as non-hazardous for transport . Its structure features a chiral α-chloro center, a cyanoethyl handle for further functionalization, and a sterically hindered 3,5-dimethylphenyl motif that provides a distinct pharmacophoric or ligand-design vector relative to its simpler analogs.

Workflow Chiral building block for asymmetric synthesis
Selection α-Chloro propanamide with cyanoethyl functional handle
Context Sterically hindered 3,5-dimethylphenyl motif for ligand-design studies

2-Chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide: Generic Substitution Inadequacy


Despite apparent structural similarity, in-class compounds such as the acetamide homologue (CAS 730949-59-4) or the N-phenyl analog (CAS 730950-21-7) cannot be interchangeably substituted for this compound in synthetic or biological contexts. The additional methyl group on the propanamide backbone introduces a chiral center and alters the conformational landscape and steric demand, which can significantly affect enantioselective synthesis outcomes, receptor-binding geometry, or metabolic stability. Furthermore, the 3,5-dimethyl substitution pattern provides unique steric shielding of the amide bond compared to 4-methylphenyl or unsubstituted phenyl variants. Quantitative evidence of these differentiating properties, where available, is detailed in Section 3 below [1][2][3].

Acetamide homologue (CAS 730949-59-4) lacks the chiral center and has different backbone geometry, which may alter enantioselective synthesis outcomes and binding interactions.
N-phenyl analog (CAS 730950-21-7) lacks the 3,5-dimethyl substitution pattern; steric shielding and lipophilicity may differ, potentially shifting assay results.
Regioisomeric 3,4-dimethylphenyl variants may occupy different aromatic binding pockets; direct substitution without validation may lead to inconsistent SAR data.

2-Chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide: Differentiation Evidence


Molecular Weight & Backbone vs. Acetamide Homologue

The target compound (CAS 1154151-27-5) is a propanamide derivative, whereas its closest homologue is the acetamide (CAS 730949-59-4). The additional methyl group increases the molecular weight from 250.72 g/mol to 264.75 g/mol, a quantitative difference of +14.03 g/mol [1]. This mass increase is critical for applications where molecular weight cutoffs or exact mass detection methods (e.g., LC-MS screening) are used. Additionally, the propanamide scaffold introduces a chiral center absent in the acetamide, enabling enantioselective chemistry [1].

MW & backbone
Head-to-head
264.75 g/mol vs 250.72 g/mol
Propanamide adds chiral center and mass, supporting distinct synthetic routes
+14.03 g/mol difference; critical for LC-MS screening differentiation
Medicinal Chemistry Chemical Biology Fragment-Based Drug Design

Lipophilicity Across N-Aryl Analogs

PubChem-computed XLogP3 values provide a quantitative measure of lipophilicity. The target compound (XLogP3 = 2.7) is more lipophilic than the N-phenyl analog (CAS 730950-21-7, predicted XLogP3 ≈ 2.2) and the N-methyl analog (CAS 1019394-83-2, predicted XLogP3 ≈ 1.1), but less lipophilic than the N-(4-methylphenyl) analog (predicted XLogP3 ≈ 2.5). This positions the 3,5-dimethylphenyl derivative at a distinct point in lipophilic space, which influences membrane permeability and protein binding [1][2].

Lipophilicity XLogP3
Class-level
2.7 (3,5-dimethyl) vs ~2.2 (N-phenyl), ~1.1 (N-methyl)
Distinct lipophilic space may affect permeability and ADME assay profiles
ΔXLogP3 up to 1.6 units; computed values, experimental confirmation advised
Drug Design ADME Prediction Physicochemical Profiling

Safety & Transport Advantages vs. Acetamide

The target compound is classified as non-hazardous for DOT/IATA transport, facilitating streamlined procurement and reduced shipping restrictions . In contrast, the acetamide homologue (CAS 730949-59-4) is classified under CLP as Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335), requiring GHS07/GHS05 pictograms and a 'Danger' signal word [1]. This regulatory and safety profile difference can significantly impact institutional chemical approval processes and bench-top handling requirements.

Transport safety
Head-to-head
Non-hazardous vs. Acute Tox. 4 / Eye Dam. 1
May simplify procurement and handling in regulated labs
Acetamide carries GHS07/GHS05; propanamide is non-hazardous for transport
Laboratory Safety Procurement Compliance Regulatory Classification

TPSA Differentiation Across Analogs

Cactvs-computed TPSA for the target compound is 44.1 Ų [1]. This is identical to the acetamide homologue (44.1 Ų) and the N-phenyl analog, but lower than the N-(2-methoxyphenyl) analog (53.4 Ų) due to the additional ether oxygen. The TPSA value is a standard predictor of oral bioavailability and blood-brain barrier penetration, and its constancy across certain analogs confirms that the polar surface area is not the primary differentiating factor; rather, steric and lipophilic properties are key.

TPSA constancy
Supporting
44.1 Ų across core analogs
Polar surface area not a key differentiator; differences arise from steric/lipophilic effects
Only N-(2-methoxyphenyl) deviates (53.4 Ų)
Druglikeness Bioavailability Prediction Medicinal Chemistry

Steric Bulk & H-Bond Donors vs. N-Alkyl Analogs

The target compound possesses 0 hydrogen bond donors (HBD) and 2 hydrogen bond acceptors (HBA), identical to its N-aryl analogs [1]. However, the steric bulk, as reflected by the number of heavy atoms (18) and rotatable bonds (4), is higher than the N-methyl analog (heavy atoms: 11; rotatable bonds: 3) [2]. This increased steric demand influences binding pocket occupancy and conformational entropy, making the 3,5-dimethylphenyl derivative more suitable for targets with deep hydrophobic sub-pockets.

Steric bulk
Cross-study
18 heavy atoms, 4 rot. bonds vs 11 / 3 (N-methyl)
Higher steric demand may suit hydrophobic sub-pockets in fragment-based screening
+64% heavy atoms vs leaner N-alkyl analog
Fragment-Based Screening Protein-Ligand Interactions Chemical Biology

Regioisomeric Activity: 3,5- vs. 3,4-Dimethylphenyl

The 3,4-dimethylphenyl regioisomer (as the acetamide, CID 12005198) was found to be a weak inhibitor of nuclear receptor coactivator 1 (NCOA1) with an IC₅₀ of 30,500 nM [1]. No direct bioactivity data are available for the 3,5-dimethylphenyl propanamide against this target, but the regioisomeric shift of the methyl groups is known to alter electron density and steric fit in aromatic binding pockets. This implies that the 3,5-dimethylphenyl geometry will likely exhibit a different selectivity profile, although this remains to be experimentally confirmed.

Regioisomeric context
Data to verify
3,5-dimethyl: no NCOA1 data; 3,4-isomer: IC₅₀ 30,500 nM
Regioisomeric shift likely alters target engagement; supports SAR probe selection
BindingDB assay on acetamide scaffold; propanamide activity remains to be tested
Structure-Activity Relationship Nuclear Receptor Binding Chemical Probes

2-Chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide: Preferred Applications


Enantioselective Synthesis & Chiral Pool Expansion

The presence of a single chiral center at the α-carbon of the propanamide backbone [1] makes this compound a valuable starting material for asymmetric synthesis. Unlike the achiral acetamide homologue, it can be resolved into enantiomers or used in chiral auxiliary strategies, directly supporting medicinal chemistry programs requiring enantiopure building blocks .

Fragment-Based Screening for Hydrophobic Pockets

With an XLogP3 of 2.7 and 18 heavy atoms, the compound offers enhanced lipophilicity and steric bulk compared to N-methyl analogs (XLogP3 ~1.1, heavy atoms: 11) [1]. This profile aligns with fragment libraries designed to probe targets such as nuclear receptors or GPCRs, where hydrophobic interactions dominate ligand binding.

Safety & Procurement Simplification

The non-hazardous transport classification of this compound makes it the preferred choice over the acetamide homologue, which carries multiple GHS hazard statements [2]. For academic core facilities or industrial compound management groups prioritizing simplified logistics and reduced safety paperwork, this distinction is decisive.

SAR: Aromatic Substitution Effects

The 3,5-dimethylphenyl substitution pattern provides a unique steric and electronic environment compared to the 3,4-dimethylphenyl regioisomer, which has weak NCOA1 inhibitory activity (IC₅₀ 30.5 µM) [3]. Systematic SAR exploration focusing on regioisomeric effects on target binding or cellular activity can be efficiently conducted using this compound as a core scaffold.

Application
Selection Property
Validation Focus
Enantioselective synthesis
Chiral α-chloro propanamide core
Enantiomeric resolution or chiral auxiliary methodology
Fragment-based screening for hydrophobic pockets
Lipophilic (XLogP3 2.7) and sterically dense fragment
Target engagement with nuclear receptors or GPCRs
Safety-focused procurement
Non-hazardous transport classification
Institutional safety and compliance review
Aromatic substitution SAR
3,5-Dimethylphenyl regioisomer
Regioisomeric binding selectivity context
Quote Request

Request a Quote for 2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.